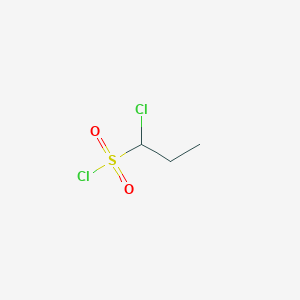

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves specific conditions and methodologies. Yao Fang (2000) presented a new method for the preparation of sodium 1,4 bis(2-ethylhexyl) sulfosuccinate under normal pressure without the need for any phase transfer catalyst, identifying optimal conditions for the product's sulfonation [Yao Fang, 2000].

Molecular Structure Analysis

Investigations into the molecular structure of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate have utilized various spectroscopic methods. P. D. Moran et al. (1995) explored the structure of sodium his(2-ethylhexyl)sulfosuccinate reverse micelles and water-in-oil microemulsions, highlighting the interaction between the Na+ counterion and the -SO3- group [P. D. Moran et al., 1995].

Chemical Reactions and Properties

The chemical reactions and properties of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate have been explored in depth. A study by Yanru Fan et al. (2005) compared the micellization processes of this compound with similar surfactants, revealing insights into its interaction with hydrophobically modified poly(acrylamide) [Yanru Fan et al., 2005].

Physical Properties Analysis

The physical properties, including surface tension and micelle formation, were highlighted in comparative studies, showcasing the unique characteristics of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate in surfactant applications [Yanru Fan et al., 2005].

Aplicaciones Científicas De Investigación

Aggregation and Microemulsion Studies

- Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate, also known as Sodium bis(2-ethylhexyl)sulfosuccinate or AOT, is extensively studied for its role in forming microemulsions and reverse micelles. Kopanichuk, Vanin, and Brodskaya (2017) demonstrated that the shape of aggregates in water-in-oil microemulsions can be influenced by the concentration of AOT and the relative water content (Kopanichuk, Vanin, & Brodskaya, 2017).

- Zhou (2001) investigated the states of water in AOT/isooctane/water reverse microemulsions, uncovering the existence of different states of water within these microemulsions (Zhou, 2001).

Protein Encapsulation and NMR Spectroscopy

- Shi, Peterson, and Wand (2005) explored the use of AOT for encapsulating water-soluble proteins within reverse micelles, which is critical for high-resolution NMR studies of these proteins (Shi, Peterson, & Wand, 2005).

Methodology and Dynamics

- Yao Fang (2000) presented a new method for the preparation of AOT, emphasizing the optimization of sulfonation conditions (Fang, 2000).

- Chen, Xu, Yuan, and Sun (2006) used molecular dynamics to investigate the dynamic properties of AOT at the isooctane/water interface, providing insights into the behavior of AOT at molecular level (Chen, Xu, Yuan, & Sun, 2006).

Conductivity and Temperature Effects

- Álvarez et al. (1998) studied the impact of temperature on the conductivity of AOT-containing microemulsions, revealing how various additives influence these systems' conductivity (Álvarez et al., 1998).

Comparative Surfactant Studies

- Luan, Xu, Yuan, Xiao, and Zhang (2002) compared AOT with similar surfactants, highlighting differences in their surface activity and responsiveness to additives (Luan, Xu, Yuan, Xiao, & Zhang, 2002).

Drug Delivery Applications

- Saha, Verma, Mitra, and Pal (2011) investigated AOT vesicles in aqueous solutions for their potential as drug delivery vehicles, emphasizing their stability and capacity to host various drugs (Saha, Verma, Mitra, & Pal, 2011).

Propiedades

Número CAS |

115960-17-3 |

|---|---|

Nombre del producto |

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate |

Fórmula molecular |

C₁₂H₂₁NaO₇S |

Peso molecular |

332.35 |

Sinónimos |

Docusate Sodium Impurity; 4-(2-Ethylhexyl)ester-2-sulfo-butanedioic Acid Sodium Salt; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

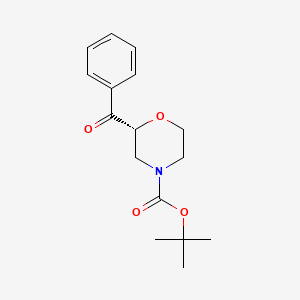

![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)